molecular formula C12H14Cl2Zr B13400730 2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride

2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride

Cat. No.: B13400730
M. Wt: 320.37 g/mol
InChI Key: SPAIAVHATNRSRH-UHFFFAOYSA-L
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Description

2-Methylcyclopenta-1,3-diene; zirconium(4+); dichloride, also known as bis(methylcyclopentadienyl)zirconium dichloride (CAS: 12109-71-6), is an organometallic compound with the molecular formula C₁₂H₁₄Cl₂Zr and a molecular weight of 320.37 g/mol . It features two methyl-substituted cyclopentadienyl (Cp) ligands coordinated to a zirconium center, with two chloride counterions. This compound is a member of the metallocene dichloride family, widely studied for its catalytic properties in polymerization and organic synthesis. Its melting point is 180–184°C, and it is sensitive to moisture, requiring storage under inert conditions .

Properties

Molecular Formula

C12H14Cl2Zr

Molecular Weight

320.37 g/mol

IUPAC Name

2-methylcyclopenta-1,3-diene;zirconium(4+);dichloride

InChI

InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2,4H,3H2,1H3;2*1H;/q2*-1;;;+4/p-2

InChI Key

SPAIAVHATNRSRH-UHFFFAOYSA-L

Canonical SMILES

CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4]

Origin of Product

United States

Preparation Methods

General Principles of Organometallic Synthesis

Organometallic compounds like 2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride are typically synthesized through the coordination of organic ligands with metal centers. The synthesis often involves:

Hypothetical Preparation Method for 2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride

Given the lack of specific literature, a hypothetical synthesis could involve:

  • Starting Materials : Zirconium tetrachloride and 2-methylcyclopenta-1,3-diene.
  • Reaction Conditions : The reaction might require a solvent like toluene or hexane to facilitate the coordination of the diene with zirconium tetrachloride.
  • Oxidation State Adjustment : Achieving the +4 oxidation state might involve careful control of reaction conditions or the use of oxidizing agents.

Analysis of Reaction Conditions

Reaction Parameter Description
Temperature Room temperature to 100°C, depending on the specific protocol.
Solvent Toluene or hexane to enhance solubility and facilitate the reaction.
Pressure Careful control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zirconium oxides and other oxidation products.

    Reduction: It can be reduced to lower oxidation states of zirconium.

    Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the presence of a strong nucleophile or electrophile, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while substitution reactions can produce a variety of organozirconium compounds.

Scientific Research Applications

2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride exerts its effects involves the coordination of the zirconium ion to the cyclopentadienyl ligands. This coordination creates a stable complex that can participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a Lewis acid, facilitating the formation and breaking of chemical bonds .

Comparison with Similar Compounds

Substituent Effects on Cyclopentadienyl Ligands

The methyl substituents on the Cp ligands differentiate this compound from other zirconocene dichlorides. Key structural comparisons include:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Structural Feature
Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂) None 292.32 242–245 Unsubstituted Cp ligands
Bis(ethylcyclopentadienyl)zirconium dichloride Ethyl 348.42 Not reported Increased steric bulk
Bis(i-propylcyclopentadienyl)zirconium dichloride i-propyl 404.55 Not reported Significant steric hindrance
Bis(indenyl)zirconium dichloride Indenyl 340.38 Not reported Fused aromatic system

Key Observations :

  • Steric Effects : Methyl groups introduce moderate steric hindrance compared to bulkier substituents (e.g., i-propyl), which can reduce catalytic activity but enhance selectivity .

Physical and Chemical Properties

Reactivity with Co-Catalysts

  • Methylaluminoxane (MAO) is commonly used to activate zirconocene dichlorides.

Catalytic Performance in Olefin Polymerization

Activity and Selectivity

Compound Polymerization Activity (Relative to Cp₂ZrCl₂) Polymer Microstructure
Bis(methylcyclopentadienyl)ZrCl₂ Moderate Atactic polypropylene
Cp₂ZrCl₂ High Isotactic polypropylene
Rac-ethylenebis(indenyl)ZrCl₂ High Syndiotactic polystyrene

Key Findings :

  • Substituted zirconocenes like the methyl derivative often exhibit reduced activity due to steric blocking of monomer insertion sites .
  • Indenyl-based analogs (e.g., rac-ethylenebis(indenyl)ZrCl₂) enable stereoselective polymerization, producing syndiotactic polymers .

Comparison with Non-Zirconium Metallocenes

Titanium and Hafnium Analogs

Compound Metal Molecular Weight (g/mol) Notable Property
Bis(methylcyclopentadienyl)titanium dichloride Ti 271.98 Lower thermal stability
Bis(methylcyclopentadienyl)hafnium dichloride Hf 409.65 Higher thermal stability

Key Insights :

  • Titanium analogs are less thermally stable but more electrophilic, favoring faster initiation in catalysis .
  • Hafnium analogs exhibit slower reaction kinetics but superior thermal stability, suitable for high-temperature processes .

Toxicity and Industrial Handling

  • While vanadocene dichloride (VCP₂Cl₂) shows cytotoxicity in cancer cells, zirconium metallocenes are generally low-toxicity , making them safer for industrial use .
  • Handling precautions include moisture-free environments to prevent hydrolysis .

Biological Activity

2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride is a metallocene compound that has garnered attention for its potential applications in catalysis and polymerization processes. This article examines its biological activity, focusing on its interactions at the molecular level, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12Cl2Zr
  • Molecular Weight : 305.3 g/mol
  • Structure : The compound features a zirconium center coordinated with dichloride ions and a cyclopentadienyl ligand, which enhances its reactivity and stability in various chemical environments.

Biological Activity Overview

The biological activity of 2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride primarily relates to its role as a catalyst in polymerization reactions. While direct biological effects on living organisms are less documented, its derivatives have been studied for antimicrobial and anticancer properties.

The mechanisms through which this compound exerts biological effects can include:

  • Catalytic Activity : Acting as a catalyst in various chemical reactions, which can indirectly influence biological pathways.
  • Metal Coordination : The zirconium ion can form complexes with biomolecules, potentially altering their function or stability.

Case Study 2: Anticancer Potential

Research into metallocenes has shown promise for anticancer applications. Compounds similar to 2-Methylcyclopenta-1,3-diene;zirconium(4+);dichloride have been observed to induce apoptosis in cancer cells by interfering with cellular signaling pathways. This suggests that further exploration of this compound could reveal significant therapeutic potential .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable Features
Bis(1-butyl-3-methylcyclopentadienyl)zirconium dichlorideC20H30Cl2ZrKnown for high reactivity in polymerization processes
2-Methylcyclopenta-1,3-diene;zirconium(4+);dichlorideC10H12Cl2ZrSimpler structure with potential biological activity
Bis(cyclopentadienyl)zirconium chlorideC10H11ClZrCommonly used in catalytic applications

Q & A

Q. What are the standard synthetic routes for preparing 2-methylcyclopenta-1,3-diene;zirconium(4+);dichloride?

The synthesis typically involves reacting zirconium tetrachloride (ZrCl₄) with methylcyclopentadienyl sodium (Na[C₅H₄CH₃]) under inert conditions (e.g., argon or nitrogen) to prevent oxidation. The reaction proceeds at low temperatures (−78°C to 0°C) to stabilize the product, followed by purification via recrystallization or sublimation . Key parameters include stoichiometric ratios of ligands to ZrCl₄ and solvent choice (e.g., THF or toluene).

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • X-ray diffraction (XRD): Resolves crystal structure and confirms ligand coordination geometry .
  • NMR spectroscopy: ¹H and ¹³C NMR identify methylcyclopentadienyl ligand environments and Zr-Cl bonding .
  • Elemental analysis: Validates purity and stoichiometry.
  • IR spectroscopy: Detects vibrational modes of Zr-Cl and cyclopentadienyl rings .

Q. What are common ligand substitution reactions involving this zirconium complex?

The chloride ligands can be replaced with alkyl, aryl, or alkoxide groups via nucleophilic substitution. For example:

  • Reaction with Grignard reagents (RMgX) yields Zr-R bonds.
  • Substitution with NaOR′ (R′ = alkyl) produces Zr-OR′ complexes.
    Reactions require anhydrous conditions and are monitored by NMR or XRD to confirm ligand exchange .

Q. How is this compound utilized in catalytic applications?

It serves as a precursor in Ziegler-Natta polymerization catalysts for olefins. The methylcyclopentadienyl ligand enhances steric control, influencing polymer tacticity. Comparative studies with unsubstituted zirconocenes (e.g., Cp₂ZrCl₂) highlight the role of methyl groups in modulating catalytic activity and selectivity .

Advanced Research Questions

Q. What methodologies are used to investigate the electronic effects of methyl substituents on catalytic mechanisms?

  • DFT calculations: Model electron density distribution and frontier orbitals to predict reactivity .
  • Kinetic studies: Compare turnover frequencies (TOF) with Cp₂ZrCl₂ to quantify steric/electronic influences.
  • Spectroelectrochemistry: Probe redox behavior linked to catalytic cycles .

Q. How can computational tools optimize reaction conditions for ligand substitution?

AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction trajectories, solvent effects, and energy barriers. These models guide experimental design by predicting optimal temperatures, solvent polarities, and reagent concentrations .

Q. What strategies address contradictory data in catalytic performance across studies?

  • Systematic parameter variation: Adjust temperature, pressure, or co-catalyst ratios to identify outliers .
  • Cross-validation with DFT: Reconcile experimental TOF with computed activation energies .
  • Meta-analysis of literature: Identify trends in ligand electronic parameters (Tolman electronic parameters) to contextualize discrepancies .

Q. How can factorial design improve synthetic yield and purity?

A 2³ factorial design evaluates three factors: temperature (−40°C vs. 0°C), solvent (THF vs. toluene), and stoichiometry (1:2 vs. 1:2.2 ZrCl₄:ligand). Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions and optimize conditions .

Q. What advanced techniques probe the compound’s reactivity in non-polar media?

  • High-pressure NMR: Monitors ligand exchange kinetics in real-time under inert conditions.
  • Single-crystal XRD under cryogenic conditions: Captures transient intermediates during reactions .

Q. How is this compound integrated into theoretical frameworks for organometallic chemistry?

Research aligns with ligand-field theory to explain Zr(IV) coordination geometry and electron-deficient behavior. Comparative studies with titanocene and hafnium analogs test predictions of metal-ligand bond strength and catalytic activity .

Notes

  • Avoid commercial sources; focus on peer-reviewed synthesis protocols .
  • Advanced methodologies emphasize interdisciplinary approaches (e.g., AI + experimental design) .
  • Theoretical frameworks must contextualize findings within organometallic bonding models .

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